ML372

Description

Properties

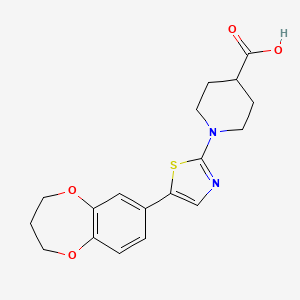

Molecular Formula |

C18H20N2O4S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22) |

InChI Key |

HAVNRFQWAXTDTI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CN=C(S3)N4CCC(CC4)C(=O)O)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

ML372 Mechanism of Action in Spinal Muscular Atrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While several therapeutic strategies focus on modulating the splicing of the SMN2 gene to produce more functional SMN protein, the small molecule ML372 presents a distinct and complementary mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, which involves the post-translational stabilization of the SMN protein. Through the inhibition of the E3 ubiquitin ligase Mind Bomb-1 (Mib1), this compound blocks the ubiquitination and subsequent proteasomal degradation of the SMN protein. This leads to an increase in cellular SMN protein levels, thereby ameliorating the SMA phenotype in preclinical models. This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of SMN Protein Ubiquitination

The primary mechanism of action of this compound is the enhancement of SMN protein stability by preventing its degradation.[1] Unlike therapies that target SMN2 pre-mRNA splicing, this compound acts at the post-translational level.[1][2] The key steps in this mechanism are:

-

SMN Protein Ubiquitination: The SMN protein is targeted for degradation through the ubiquitin-proteasome system.[1][3] This process is initiated by the E3 ubiquitin ligase Mind Bomb-1 (Mib1), which attaches ubiquitin molecules to the SMN protein.[1][4]

-

This compound-Mib1 Interaction: this compound directly binds to the Mib1 E3 ubiquitin ligase.[1] This interaction has been confirmed using surface plasmon resonance imaging (SPRi).[5]

-

Inhibition of SMN-Mib1 Interaction: By binding to Mib1, this compound allosterically inhibits the interaction between Mib1 and the SMN protein.[1][4]

-

Reduced Ubiquitination and Degradation: The blockage of the SMN-Mib1 interaction prevents the ubiquitination of the SMN protein.[1][4] Consequently, the SMN protein is no longer targeted for degradation by the proteasome.[4][6]

-

Increased SMN Protein Levels: The inhibition of its degradation leads to an accumulation of SMN protein within the cell, thereby compensating for the reduced production from the SMN2 gene in SMA.[1][6]

It is important to note that this compound does not affect the overall expression of the SMN2 gene or the splicing ratio of the SMN2 transcript.[1][2] Furthermore, this compound does not inhibit the catalytic activity of the proteasome itself, nor does it interfere with the ubiquitin-activating enzyme (E1) or ubiquitin-conjugating enzyme (E2).[1][4][5] Its action is specific to the inhibition of Mib1-mediated SMN ubiquitination.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| SMN Protein Increase | 1.85 ± 0.2-fold at 300 nM | SMA patient fibroblasts (3813) | [1] |

| SMN Protein Half-life | Increased from 3.9 to 18.4 hours | HEK-293T cells | [1] |

| SMNΔ7 Protein Half-life | Increased | HEK-293T cells | [1] |

| AC50 | 0.012 µM | Cell-based SMN2-luciferase reporter assay | [4] |

| Gem Count Increase | ~80% at 37 nM to 1 µM | Primary human fibroblasts | [3] |

Table 2: In Vivo Efficacy of this compound in SMNΔ7 Mouse Model

| Parameter | Value | Tissue/Organism | Reference |

| Survival Increase | 28% | SMNΔ7 mice | [1] |

| SMN Protein Increase | ~2-fold | Brain, spinal cord, muscle | [1] |

| Mean Myofiber Diameter | Increased from 11.1 µm to 16.8 µm | Tibialis anterior muscle | [1] |

| Myofiber Number | Increased from 1,690 to 2,411 | Tibialis anterior muscle | [1] |

| Motor Neuron Size | Increased from 32.9 µm to 37.2 µm | Lumbar spinal cord | [1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Administration Route | Reference |

| Plasma to Brain Ratio | 0.033 | Oral gavage | [4] |

| Half-life in Plasma | 2.2 hours | Oral gavage | [4] |

| Half-life in Brain | 2.6 hours | Oral gavage | [4] |

| Cmax in Brain | 5.07 µmol/kg (at 30 min) | Oral gavage | [4] |

| Brain Concentration | 1.23 µmol/kg (at 15 min) | Oral gavage (30 mg/kg) | [3] |

| Plasma Half-life | 11.2 hours | Oral gavage (30 mg/kg) | [3] |

| Brain Half-life | 13.7 hours | Oral gavage (30 mg/kg) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are described below based on published literature.

Cell Culture and Compound Treatment

SMA patient-derived fibroblasts (e.g., 3813 cells) and HEK-293T cells are cultured under standard conditions. For compound treatment, cells are incubated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 48 hours).[1]

Western Blot Analysis for SMN Protein Levels

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against SMN and a loading control (e.g., α-tubulin or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative SMN protein levels.[3]

Pulse-Chase Analysis for SMN Protein Half-life

-

Metabolic Labeling: Cells are incubated with a medium containing ³⁵S-labeled methionine and cysteine to label newly synthesized proteins.

-

Chase: The labeling medium is replaced with a medium containing an excess of unlabeled methionine and cysteine.

-

Immunoprecipitation: At various time points during the chase, cells are lysed, and SMN protein is immunoprecipitated using an anti-SMN antibody.

-

Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radiolabeled SMN protein at each time point is quantified to determine the protein's half-life.[1]

In Vitro Ubiquitination Assay

-

Reaction Mixture: Recombinant SMN protein is incubated with ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBCH5b), E3 ligase (Mib1), and ubiquitin in the presence or absence of this compound.

-

Analysis: The reaction mixture is subjected to SDS-PAGE and western blotting using an anti-ubiquitin antibody to detect ubiquitinated SMN.[1]

Co-Immunoprecipitation for SMN-Mib1 Interaction

-

Transfection: HEK-293T cells are transfected with a plasmid expressing myc-tagged Mib1.

-

Treatment and Lysis: Cells are treated with this compound or vehicle and then lysed.

-

Immunoprecipitation: Endogenous SMN is immunoprecipitated from the cell lysates.

-

Western Blotting: The immunoprecipitates are analyzed by western blotting using an anti-myc antibody to detect co-immunoprecipitated Mib1.[4]

In Vivo Studies in SMNΔ7 Mice

-

Animal Model: The SMNΔ7 mouse model of severe SMA is used.

-

Compound Administration: Pups are treated with this compound (e.g., 50 mg/kg, twice daily) or vehicle via intraperitoneal injection starting from a specific postnatal day (e.g., PND5).

-

Phenotypic Analysis: Motor function (e.g., righting reflex) and survival are monitored daily.

-

Histological Analysis: At a specified endpoint, tissues (e.g., muscle, spinal cord) are collected for histological analysis (e.g., H&E staining for myofiber size, Nissl staining for motor neuron size).

-

Biochemical Analysis: Brain, spinal cord, and muscle tissues are collected for western blot analysis to determine SMN protein levels.[1]

Visualizations

Signaling Pathways and Mechanisms

References

- 1. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U1-U2 snRNPs interaction induced by an RNA complementary to the 5' end sequence of U1 snRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice. | Semantic Scholar [semanticscholar.org]

The Molecular Target of ML372: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML372 is a small molecule compound that has demonstrated significant therapeutic potential in preclinical models of Spinal Muscular Atrophy (SMA). This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our current understanding. Quantitative data are presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction to this compound and Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] The root cause of SMA is insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][2] While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly yields an unstable, truncated protein.[2] Therapeutic strategies for SMA aim to increase the levels of functional SMN protein.[3] this compound represents a novel therapeutic approach by targeting the post-translational regulation of the SMN protein.[3][4]

The Molecular Target of this compound: Mind Bomb-1 (Mib1)

The primary molecular target of this compound is Mind Bomb-1 (Mib1) , an E3 ubiquitin ligase.[5][6] Mib1 plays a crucial role in the ubiquitin-proteasome system, which is a major pathway for protein degradation within the cell.[2] Specifically, Mib1 recognizes the SMN protein and facilitates its ubiquitination, a process where ubiquitin molecules are attached to the substrate protein.[2][3][5] This polyubiquitin tag serves as a signal for the proteasome to degrade the SMN protein.[2][4]

Mechanism of Action: Inhibition of SMN Protein Ubiquitination

This compound functions by directly inhibiting the Mib1-mediated ubiquitination of the SMN protein.[2][3][4][5] By blocking this critical step in the degradation pathway, this compound effectively stabilizes the SMN protein, leading to an increase in its intracellular levels.[2][4][7][8] This mechanism is distinct from other SMA therapeutic strategies that focus on gene therapy or modulation of SMN2 splicing.[3] The key steps in the mechanism of action are:

-

Binding to Mib1: this compound is believed to interact with Mib1, although the precise binding site and mode of interaction are still under investigation.

-

Inhibition of Ubiquitin Transfer: This interaction prevents Mib1 from efficiently transferring ubiquitin to the SMN protein.

-

SMN Protein Stabilization: With ubiquitination blocked, the SMN protein is no longer targeted for degradation by the proteasome.

-

Increased SMN Levels: The net result is an accumulation of functional SMN protein within the cell.

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| SMN Protein Increase | SMA Patient Fibroblasts (3813) | 1.85 ± 0.2-fold at 300 nM | [3] |

| SMN Protein Half-life Extension | HEK-293T cells | From 3.9 hours to 18.4 hours | [3][6] |

| Inhibition of SMN Ubiquitination | In vitro assay | Dose-dependent at 0.3–3 μM | [3] |

| Cell-based Activity (AC50) | SMN2-reporter assay | 12 nM | [9] |

| Potency in Patient Fibroblasts | Western Blot | 37 nM | [9] |

Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model

| Parameter | Tissue | Value | Reference |

| SMN Protein Increase | Brain | ~2-fold | [3][7] |

| Spinal Cord | ~2-fold | [3][7] | |

| Muscle | ~2-fold | [3][7] | |

| Survival Extension | - | 28% | [3] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Brain Half-life (t1/2) | 2.6 hours | [3] |

| Plasma Half-life (t1/2) | 2.2 hours | [3] |

| Maximum Concentration in Brain (Cmax) | 5.07 μmol/kg | [3] |

| Plasma Protein Binding | 94.9% | [3] |

Experimental Protocols

The identification and characterization of this compound's molecular target and mechanism of action involved a series of key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the ubiquitination of the SMN protein.

-

Objective: To determine if this compound inhibits the Mib1-mediated ubiquitination of SMN in a cell-free system.

-

Methodology:

-

Reconstitute the ubiquitin-E1-E2-E3 complex in vitro using recombinant ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBCH5b), and Mib1 (E3).[3]

-

Add recombinant SMN protein as the substrate.

-

Incubate the reaction mixture in the presence of varying concentrations of this compound or vehicle control.

-

Stop the reaction and analyze the ubiquitination of SMN by Western blotting using an anti-SMN antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated SMN indicates the extent of the reaction.

-

Caption: Workflow for the in vitro ubiquitination assay.

Cellular SMN Protein Stability Assay (Pulse-Chase)

This experiment measures the effect of this compound on the half-life of the SMN protein in living cells.

-

Objective: To determine if this compound increases the stability of the SMN protein.

-

Methodology:

-

Culture cells (e.g., HEK-293T) and treat them with either this compound or a vehicle control.[3][6]

-

"Pulse" the cells by incubating them with a medium containing radiolabeled amino acids (e.g., 35S-methionine/cysteine) for a short period. This incorporates the radioactive label into newly synthesized proteins, including SMN.

-

"Chase" by replacing the radioactive medium with a standard medium containing an excess of unlabeled amino acids.

-

Collect cell lysates at various time points during the chase period.

-

Immunoprecipitate the SMN protein from the lysates using an anti-SMN antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and detect the radiolabeled SMN protein by autoradiography.

-

Quantify the band intensity at each time point to determine the rate of SMN protein degradation and calculate its half-life.

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to investigate the interaction between Mib1 and the SMN protein in a cellular context and the effect of this compound on this interaction.

-

Objective: To determine if this compound disrupts the interaction between Mib1 and SMN.

-

Methodology:

-

Transfect cells (e.g., HEK-293T) with constructs expressing tagged versions of Mib1 (e.g., myc-tagged) and, if necessary, SMN.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Lyse the cells and immunoprecipitate the SMN protein using an anti-SMN antibody.

-

Wash the immunoprecipitate to remove non-specifically bound proteins.

-

Elute the protein complexes and analyze the presence of co-immunoprecipitated Mib1 by Western blotting using an antibody against the tag (e.g., anti-myc). A decrease in the amount of co-precipitated Mib1 in the presence of this compound would suggest that the compound interferes with the SMN-Mib1 interaction.

-

Conclusion

This compound represents a promising therapeutic candidate for Spinal Muscular Atrophy with a well-defined molecular target and mechanism of action. By inhibiting the E3 ubiquitin ligase Mib1, this compound prevents the degradation of the SMN protein, leading to increased levels of this critical protein. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for further investigation and validation of compounds with similar mechanisms of action. The continued exploration of the ubiquitin-proteasome pathway as a therapeutic target holds significant promise for the development of novel treatments for SMA and other diseases characterized by protein insufficiency.

References

- 1. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smanewstoday.com [smanewstoday.com]

- 3. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - this compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice [insight.jci.org]

- 8. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice. | Semantic Scholar [semanticscholar.org]

- 9. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML372 and the SMN Protein Stabilization Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule ML372 and its role in the stabilization of the Survival Motor Neuron (SMN) protein. Insufficient levels of SMN protein are the primary cause of Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease.[1][2][3][4] this compound represents a promising therapeutic strategy by targeting the cellular machinery responsible for SMN protein degradation.[1][2][4][5][6][7] This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction to SMN Protein and Spinal Muscular Atrophy

Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder and a leading genetic cause of infant mortality.[1][2][3][4] The disease is characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[8] SMA is caused by mutations or deletions in the SMN1 gene, which leads to a deficiency of the SMN protein.[6][8] Humans have a second, nearly identical gene called SMN2. However, due to a single nucleotide difference, the majority of the protein produced from the SMN2 gene is a truncated, unstable version known as SMNΔ7.[6][9] This unstable protein is rapidly degraded, and the small amount of full-length SMN protein produced by SMN2 is insufficient to compensate for the loss of SMN1.[6][9][10][11] Therapeutic strategies for SMA often focus on increasing the amount of functional SMN protein, either by enhancing the expression from the SMN2 gene or by stabilizing the existing SMN protein.[8]

This compound: A Novel SMN Protein Stabilizer

This compound is a small molecule that has been identified as a potent modulator of SMN protein levels.[3][12] It was discovered through a high-throughput screening campaign and has demonstrated favorable pharmacokinetic properties, including the ability to penetrate the central nervous system.[5][12] Unlike other SMA therapeutic approaches that target SMN2 splicing or gene expression, this compound acts by increasing the stability of the SMN protein itself.[1][5]

Mechanism of Action: Inhibition of Ubiquitination

The primary mechanism by which this compound stabilizes the SMN protein is by inhibiting its ubiquitination.[1][5][6][7] The ubiquitin-proteasome system is a major pathway for controlled protein degradation within the cell.[10][13] Proteins targeted for degradation are tagged with ubiquitin molecules, a process mediated by a cascade of enzymes including E3 ubiquitin ligases.[5] The polyubiquitinated proteins are then recognized and degraded by the proteasome.[13]

This compound has been shown to block the ubiquitination of SMN protein, thereby preventing its subsequent degradation.[1][5][7] This leads to an accumulation of functional SMN protein. Studies have identified the E3 ligase Mindbomb-1 (Mib1) as a key enzyme that targets SMN for ubiquitination.[5][6][14] this compound attenuates the interaction between Mib1 and SMN, thus inhibiting the ubiquitination process.[1][5] It is important to note that this compound does not directly inhibit the proteasome itself.[1]

Quantitative Data on this compound Efficacy

Preclinical studies have provided quantitative evidence for the efficacy of this compound in increasing SMN protein levels and improving SMA-related phenotypes.

| Parameter | Cell/Animal Model | Concentration/Dose | Result | Reference |

| SMN Protein Levels | SMA Patient Fibroblasts (3813 cells) | 300 nM | 1.85 ± 0.2-fold increase | [1][5] |

| SMA Patient Fibroblasts (3813 cells) | 37 nM - 1 µM | Dose-dependent increase | [12] | |

| SMNΔ7 SMA Mice (Brain) | i.p. administration | ~2-fold increase | [1][5] | |

| SMNΔ7 SMA Mice (Spinal Cord) | i.p. administration | ~2-fold increase | [1][5] | |

| SMNΔ7 SMA Mice (Muscle) | i.p. administration | ~2-fold increase | [1][5] | |

| SMN Protein Half-life | Cells treated with this compound | Not specified | Increased from 3.9 hours to 18.4 hours | [1] |

| SMNΔ7 Protein Half-life | Cells treated with this compound | Not specified | Increased | [1] |

| Survival | Severe SMA Mouse Model | i.p. administration | 28% extension in survival | [1][5] |

| Motor Function | Severe SMA Mouse Model | i.p. administration | Improved righting reflex | [1][2][5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Compound Treatment

-

Cell Lines: Human SMA patient-derived fibroblasts (e.g., 3813 cells) and human embryonic kidney (HEK-293T) cells are commonly used.[1][5][12]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations (e.g., 48 hours).[1][5][12]

Western Blotting for SMN Protein Quantification

-

Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease inhibitors.[1]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][5]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for SMN protein. A loading control antibody (e.g., anti-α-tubulin) is also used for normalization.[12]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and SMN protein levels are normalized to the loading control.[5]

Immunoprecipitation and Ubiquitination Assay

-

Cell Transfection: HEK-293T cells are transiently transfected with a plasmid encoding tagged ubiquitin (e.g., HA-tagged ubiquitin).[1][5]

-

Compound Treatment: Cells are treated with this compound or a vehicle control.

-

Cell Lysis and Pre-clearing: Cells are lysed, and the lysates are pre-cleared with immunoglobulin G (IgG) beads to reduce non-specific binding.[1]

-

Immunoprecipitation: Endogenous SMN protein is immunoprecipitated from the cell lysates using an anti-SMN antibody.[1][5]

-

Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-HA).[5] This allows for the detection of ubiquitinated SMN.

In Vitro Ubiquitination Assay

-

Reaction Mixture: Recombinant SMN protein is incubated in a reaction mixture containing E1 ubiquitin-activating enzyme, the ubiquitin-conjugating enzyme UBCH5B, recombinant Mib1, and ATP.[5]

-

Incubation: The reaction is incubated at 37°C for 1 hour.[5]

-

Analysis: The reaction products are analyzed by Western blotting using an anti-SMN antibody to detect ubiquitinated forms of the protein.

Conclusion

This compound represents a compelling therapeutic candidate for Spinal Muscular Atrophy by pioneering a strategy of SMN protein stabilization through the inhibition of its ubiquitination. The preclinical data robustly demonstrates its ability to increase SMN protein levels in vitro and in vivo, leading to improved motor function and extended survival in animal models of SMA. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of targeting the SMN protein degradation pathway. Continued research into this compound and similar molecules holds significant promise for the development of novel treatments for SMA.

References

- 1. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - this compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice [insight.jci.org]

- 3. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. smanewstoday.com [smanewstoday.com]

- 7. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice. | Semantic Scholar [semanticscholar.org]

- 8. curesma.org [curesma.org]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Degradation of survival motor neuron (SMN) protein is mediated via the ubiquitin/proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Mib1 Inhibitor ML372: A Targeted Approach to Stabilizing SMN Protein by Modulating the Ubiquitin-Proteasome System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ML372, a small molecule inhibitor of the E3 ubiquitin ligase Mind Bomb 1 (Mib1). This compound has emerged as a promising therapeutic candidate for Spinal Muscular Atrophy (SMA) by preventing the degradation of the Survival Motor Neuron (SMN) protein. This document details the effects of this compound on the ubiquitin-proteasome system, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Ubiquitin-Proteasome System

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the SMN protein.[1][2] The ubiquitin-proteasome system (UPS) is a major pathway responsible for the targeted degradation of cellular proteins, including SMN.[1][3][4] This intricate process involves a cascade of enzymatic reactions mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[4] The E3 ligases, in particular, provide substrate specificity, making them attractive targets for therapeutic intervention.[3][5]

This compound is a first-in-class small molecule inhibitor of the E3 ubiquitin ligase Mib1.[3][5] Mib1 has been identified as a key E3 ligase that specifically targets the SMN protein for ubiquitination and subsequent degradation by the proteasome.[1][3] By inhibiting Mib1, this compound effectively blocks the ubiquitination of SMN, leading to its stabilization and a subsequent increase in its cellular levels.[3][5][6] This mechanism offers a novel therapeutic strategy for SMA, aiming to enhance the stability of the residual SMN protein produced from the SMN2 gene.[1][3][5]

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of Mib1-mediated ubiquitination of the SMN protein.[3][5] Studies have demonstrated that this compound does not affect the upstream ubiquitin-activating enzyme (E1) or the catalytic activity of the 20S proteasome itself.[3][7] Instead, it specifically interferes with the interaction between Mib1 and SMN, thereby preventing the transfer of ubiquitin to the SMN protein.[3] This targeted inhibition leads to a significant increase in the half-life of the SMN protein, resulting in elevated SMN protein levels in various tissues, including the brain, spinal cord, and muscle.[2][3][5]

Signaling Pathway of SMN Ubiquitination and this compound Intervention

References

- 1. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. treat-nmd.org [treat-nmd.org]

- 6. Proteasome-Glo™ Assay Systems Protocol [promega.com]

- 7. JCI Insight - this compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice [insight.jci.org]

Preclinical Profile of ML372: A Novel SMN Protein Stabilizer for Spinal Muscular Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neurodegenerative disease and a leading genetic cause of infant mortality.[1][2] The disease is characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The molecular basis of SMA lies in insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][3] While a second gene, SMN2, also produces SMN protein, a splicing defect leads to a truncated, unstable protein, with only about 10% being functional.[1] ML372 is an investigational small molecule that has emerged from high-throughput screening as a promising therapeutic candidate for SMA.[2][4] This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

Mechanism of Action: Inhibition of SMN Ubiquitination

This compound's primary mechanism of action is the stabilization of the SMN protein by preventing its degradation through the ubiquitin-proteasome pathway.[1][2][3] Specifically, this compound acts as an inhibitor of Mib1, an E3 ubiquitin ligase that targets the SMN protein for ubiquitination.[1][2] By blocking the Mib1-mediated ubiquitination of SMN, this compound effectively increases the half-life of the SMN protein produced from the SMN2 gene, leading to elevated levels of functional SMN protein.[1][2][5] This targeted approach of slowing SMN degradation represents a novel therapeutic strategy for SMA.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Result | Reference |

| Inhibition of SMN Ubiquitination | In vitro ubiquitination assay | Dose-dependent inhibition (0.3–3 µM) | [2] |

| SMN Protein Half-life | SMA patient-derived fibroblasts (3813) | Almost doubled | [2][5] |

| SMN Protein Levels | SMA patient-derived fibroblasts (3813) | Dose-dependent increase (37 nM to 1 µM) | [4] |

| Gem Count | Primary human fibroblasts | ~80% increase (37 nM to 1 µM) | [4] |

Table 2: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (SMNΔ7)

| Parameter | Treatment Details | Result | Reference |

| SMN Protein Levels (Brain) | 5 days of treatment (starting PND5) | ~2-fold increase | [2] |

| SMN Protein Levels (Spinal Cord) | 5 days of treatment (starting PND5) | Significantly increased | [1][2][5] |

| SMN Protein Levels (Muscle) | 5 days of treatment (starting PND5) | Significantly increased | [1][2][5] |

| Righting Reflex | Treatment from PND5 | Significantly improved | [2][5] |

| Weight Gain | Treatment from PND5 | Improved | [1] |

| Lifespan | Treatment from PND5 | Extended | [2][5] |

| Motor Neuron Size (Ventral Horn) | Treatment from PND5 to PND9 | Increased | [5] |

| Myofiber Size and Number | Treatment from PND5 to PND9 | Increased | [5] |

Table 3: Pharmacokinetics of this compound in Mice

| Parameter | Dosing | Value | Reference |

| Administration Route | Oral gavage | 30 mg/kg | [4] |

| Brain to Plasma Ratio | Single dose | 0.028 | [4] |

| Brain Half-life (T1/2) | Single dose | 13.7 hours | [4] |

| Plasma Half-life (T1/2) | Single dose | 11.2 hours | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to inhibit the Mib1-mediated ubiquitination of SMN protein.

-

Reaction Mixture Preparation : Recombinant SMN protein is incubated in a reaction mixture containing 10x ubiquitination buffer, 2 mM DTT, 10x ATP regeneration solution, an E1 ubiquitin-activating enzyme, the ubiquitin-conjugating enzyme UBCH5B, and recombinant Mib1.[5]

-

Incubation : The reaction is incubated for 1 hour at 37°C.[5]

-

Analysis : The level of SMN ubiquitination is determined by Western blot analysis, probing for ubiquitin-conjugated SMN.

References

- 1. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. smanewstoday.com [smanewstoday.com]

- 4. biospective.com [biospective.com]

- 5. psychogenics.com [psychogenics.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Aryl-Thiazol-Piperidine Series for Survival Motor Neuron (SMN) Protein Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the aryl-thiazol-piperidine series of compounds as modulators of Survival Motor Neuron (SMN) protein. The information presented herein is intended to support researchers, scientists, and drug development professionals in the field of Spinal Muscular Atrophy (SMA) therapeutics.

Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive disorder characterized by the degeneration of alpha-motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The disease is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene.[2] A nearly identical gene, SMN2, can produce a small amount of functional, full-length SMN protein, but the majority of its transcripts are alternatively spliced, resulting in a truncated and unstable protein.[3] Consequently, therapeutic strategies have focused on increasing the production of functional SMN protein from the SMN2 gene.[3][4] The aryl-thiazol-piperidine series represents a novel class of small molecule modulators that enhance SMN protein production.[3]

Core Scaffold and Pharmacological Profile

The aryl-thiazol-piperidine scaffold is a key pharmacophore for the modulation of SMN protein levels. A notable example from this series is the probe compound ML200, which demonstrated an AC50 of 31 nM and a 576% increase in fold induction of the SMN promoter in a reporter assay.[3] This activity was confirmed by western blot analysis and gem count assays in SMA patient fibroblasts at a concentration of 37 nM.[3] Further optimization of this series led to the development of brain-penetrant analogs like ML372, which has shown efficacy in in vivo models of SMA.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic medicinal chemistry efforts have elucidated key structural features of the aryl-thiazol-piperidine series that govern their potency and efficacy as SMN protein modulators. The SAR can be dissected by considering modifications at three main positions of the core scaffold: the aryl group, the thiazole ring, and the piperidine moiety.

A convergent synthetic approach has been developed to facilitate rapid SAR studies, primarily involving an initial amination of a dibromothiazole followed by a Suzuki coupling to introduce the aryl diversity.[3][6]

The nature and substitution pattern of the aryl group attached to the thiazole ring significantly influence the activity of these compounds.

Alterations to the piperidine ring and its substituents have been explored to optimize the pharmacological properties of the series. This includes modifications of the primary amide and replacement of the piperidine with other nitrogen-containing heterocycles.[3]

Table 1: SAR of 2,4-Substituted Thiazole Analogs with Modifications of the Primary Amide and Piperidine Ring [7]

| Compound ID | R Group (Piperidine-4-position) | AC50 (μM) | Fold Induction (%) |

| 2 | -CONH2 | 0.031 | 576 |

| 6n | -NH2 | >50 | - |

| 6k | -COOH | 0.037 | 500 |

Data extracted from the NIH Molecular Libraries Program Probe Report.[3][7]

The substitution pattern on the thiazole ring itself is another critical determinant of activity.

Table 2: SAR of 2,5-Substituted Thiazole Aromatic Analogs [8]

| Compound ID | Aryl Substituent (at Thiazole-5-position) | AC50 (μM) | Fold Induction (%) |

| 8a | 3,4-Dihydro-2H-benzo[b][3][4]dioxepin-7-yl | 0.037 | 500 |

Data extracted from the NIH Molecular Libraries Program Probe Report.[3][8]

Experimental Protocols

The evaluation of the aryl-thiazol-piperidine series involved a cascade of in vitro assays to determine their potency, efficacy, and mechanism of action.

This primary high-throughput screening assay was used to identify modulators of full-length SMN protein expression.[5]

-

Cell Line: Proprietary cell line containing an SMN2 reporter construct.

-

Procedure:

-

Cells are plated in 1536-well plates.

-

Compounds are added at a 7-point concentration range (typically from 25 nM to 50 μM).[3]

-

Sodium butyrate (4.5 mM) is used as a positive control, and DMSO as a negative control.[3]

-

Plates are incubated for 30 to 36 hours.[3]

-

OneGlo luciferase detection reagent is added, and plates are incubated for 5 to 15 minutes at room temperature.[3]

-

Luminescence is read on a suitable plate reader.

-

-

Endpoint: AC50 (the concentration at which the compound elicits 50% of its maximal activity) and percentage of fold induction relative to the negative control.

This assay was used to confirm the ability of hit compounds to increase endogenous SMN protein levels.

-

Cell Line: SMA patient fibroblasts.

-

Procedure:

-

Cells are treated with the test compound at various concentrations.

-

After a specified incubation period, cells are lysed.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for SMN protein.

-

A secondary antibody conjugated to a detection enzyme is added.

-

The signal is detected using a chemiluminescent substrate.

-

-

Endpoint: Quantification of the SMN protein band intensity relative to a loading control (e.g., actin).

This cellular assay provides a functional readout of increased SMN protein levels.

-

Cell Line: SMA patient fibroblasts.

-

Procedure:

-

Fibroblasts are grown on coverslips and treated with the test compound.

-

After treatment, cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an antibody against SMN protein.

-

The number of nuclear structures called "gems" (gemini of coiled bodies), which contain SMN protein, are counted under a fluorescence microscope.

-

-

Endpoint: The average number of gems per nucleus. An increase in the number of gems correlates with increased SMN protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the discovery and characterization of the aryl-thiazol-piperidine series.

Caption: Proposed mechanism of action for aryl-thiazol-piperidine compounds.

Caption: Drug discovery workflow for SMN protein modulators.

Conclusion

The aryl-thiazol-piperidine series represents a promising class of small molecule modulators for the treatment of Spinal Muscular Atrophy. The extensive structure-activity relationship studies have provided valuable insights into the key structural requirements for potent and efficacious compounds. Further optimization of this scaffold, guided by the principles outlined in this guide, may lead to the development of novel therapeutics for this devastating disease. The progression of compounds like this compound into preclinical studies underscores the potential of this chemical series.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Discovery of Spinal Muscular Atrophy (SMA) from the Computational Perspective: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy. | Semantic Scholar [semanticscholar.org]

- 5. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Scheme 1, Synthesis of the hit compound 2 and 4-arylthiazolyl piperidine analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Table 3, SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Table 6, SAR of 2,5-substituted thiazole aromatic analogs containing an aromatic substituent - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML372: A Novel Strategy in Spinal Muscular Atrophy by Inhibiting SMN Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is the insufficient level of the Survival Motor Neuron (SMN) protein. While therapeutic strategies have traditionally focused on increasing SMN protein expression, a promising alternative approach is to prevent its degradation. This technical guide delves into the core of one such strategy, focusing on the small molecule ML372 and its role in preventing SMN protein degradation.

The Ubiquitin-Proteasome System: The Primary Culprit in SMN Protein Degradation

The Survival Motor Neuron (SMN) protein is primarily degraded through the ubiquitin-proteasome pathway.[1][2][3] This intricate cellular machinery tags proteins for destruction by attaching ubiquitin molecules, a process known as ubiquitination. This "kiss of death" marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex that acts as the cell's recycling center. The specificity of this process is conferred by E3 ubiquitin ligases, which recognize specific protein substrates.

This compound: A Targeted Inhibitor of the SMN Degradation Pathway

This compound is a small molecule that has emerged as a potent inhibitor of SMN protein degradation.[4][5][6][7] Unlike broad proteasome inhibitors, which can have significant off-target effects, this compound offers a more targeted approach.[4] Its mechanism of action lies in the specific inhibition of the E3 ubiquitin ligase, Mind Bomb-1 (Mib1).[4][6][7] Mib1 has been identified as a key E3 ligase that selectively targets the SMN protein for ubiquitination and subsequent degradation.[4]

By binding to Mib1, this compound prevents the interaction between Mib1 and the SMN protein.[4] This blockade of the initial step in the degradation cascade effectively shields the SMN protein from being marked for destruction. The result is a significant increase in the stability and half-life of the SMN protein, leading to elevated SMN protein levels in critical tissues.[4][5][6]

Quantitative Efficacy of this compound

The effectiveness of this compound in stabilizing SMN protein has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Citation |

| SMN Protein Half-life | HEK-293T | 0.3 µM | Increased from 3.9 to 18.4 hours | [4] |

| SMNΔ7 Protein Half-life | HEK-293T | 0.3 µM | Increased | [4] |

| SMN Protein Levels | SMA Patient Fibroblasts (3813) | 300 nM | ~1.85-fold increase | [4] |

| SMN Ubiquitination | In vitro assay | 0.3 - 3 µM | Dose-dependent inhibition | [4] |

Table 2: In Vivo Efficacy of this compound in SMNΔ7 Mice

| Tissue | Treatment | SMN Protein Level Increase | Citation |

| Brain | 50 mg/kg this compound, twice daily | ~2-fold | [4] |

| Spinal Cord | 50 mg/kg this compound, twice daily | Increased | [4] |

| Muscle | 50 mg/kg this compound, twice daily | Increased | [4] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Citation |

| Half-life (Brain) | 2.6 hours | [4] |

| Half-life (Plasma) | 2.2 hours | [4] |

| Brain Concentration (Cmax) | 5.07 µmol/kg (at 30 min) | [4] |

| Plasma Protein Binding | 94.9% | [4] |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments that have elucidated the function of this compound.

Cell Culture and Compound Treatment

SMA patient-derived fibroblasts (e.g., cell line 3813) and human embryonic kidney (HEK-293T) cells are commonly used. Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and antibiotics). For compound treatment, this compound is dissolved in a suitable solvent like DMSO and added to the cell culture medium at the desired concentrations for specified durations (e.g., 48 hours).[4][6]

Western Blot Analysis for SMN Protein Levels

This technique is used to quantify changes in SMN protein levels following this compound treatment.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). An antibody against a housekeeping protein (e.g., α-tubulin or β-actin) is used for normalization.[8]

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. Densitometry analysis is performed to quantify the protein bands.

Pulse-Chase Analysis for SMN Protein Half-life

This method measures the rate of protein degradation.

-

Metabolic Labeling: Cells are incubated with a medium containing radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins.

-

Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled amino acids.

-

Time Points: Cells are harvested at different time points during the chase period.

-

Immunoprecipitation: SMN protein is immunoprecipitated from the cell lysates using an anti-SMN antibody.

-

Analysis: The immunoprecipitated proteins are resolved by SDS-PAGE, and the amount of radioactivity in the SMN band is quantified at each time point to determine the protein's half-life.[4][9]

In Vitro Ubiquitination Assay

This assay directly assesses the effect of this compound on the ubiquitination of SMN.

-

Reaction Mixture: Recombinant SMN protein is incubated with ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G2), and the E3 ligase Mib1 in a reaction buffer.[4][10]

-

This compound Treatment: The reaction is performed in the presence and absence of varying concentrations of this compound.

-

Analysis: The reaction products are analyzed by Western blot using an anti-SMN antibody to detect ubiquitinated forms of SMN, which appear as a ladder of higher molecular weight bands.

References

- 1. Degradation of survival motor neuron (SMN) protein is mediated via the ubiquitin/proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Stability and Proteasome-Mediated Degradation Rate of SMN Protein Isoforms | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. smanewstoday.com [smanewstoday.com]

- 8. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A structurally conserved site in AUP1 binds the E2 enzyme UBE2G2 and is essential for ER-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of Mib1 Inhibition by ML372: A Technical Guide

This technical guide provides an in-depth overview of the foundational research concerning the inhibition of the E3 ubiquitin ligase Mindbomb 1 (Mib1) by the small molecule ML372. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and experimental validation of this interaction.

Introduction: Mib1 and its Role in Cellular Signaling

Mindbomb 1 (Mib1) is a crucial E3 ubiquitin-protein ligase, an enzyme that attaches ubiquitin to substrate proteins, marking them for various cellular fates.[1][2] This process, known as ubiquitination, is a versatile post-translational modification that can lead to protein degradation by the proteasome, alter protein localization, or modulate protein activity.

Mib1 is a large, multi-domain protein containing RING finger domains, which are characteristic of this class of E3 ligases and are essential for its catalytic activity.[3] It plays a well-established role in the Notch signaling pathway , a highly conserved cell-cell communication system critical for development and tissue homeostasis.[3][4] Mib1 ubiquitinates the intracellular tails of Notch ligands (like Delta and Jagged) on the "signal-sending" cell.[3] This ubiquitination is a prerequisite for the endocytosis of the ligand, which generates a mechanical force necessary to activate the Notch receptor on the adjacent "signal-receiving" cell.[3][5]

Beyond its role in Notch signaling, Mib1 has been identified as the E3 ligase responsible for the ubiquitination and subsequent degradation of the Survival of Motor Neuron (SMN) protein .[6][7] Insufficient levels of SMN protein are the cause of Spinal Muscular Atrophy (SMA), a severe neurodegenerative disease.[8] This makes Mib1 a compelling therapeutic target for increasing SMN protein stability.

This compound: A Small Molecule Inhibitor of Mib1

This compound is a brain-penetrant small molecule from an aryl-thiazol-piperidine series.[9] It was identified through a quantitative high-throughput screening (qHTS) campaign of the NIH Molecular Libraries Small Molecule Repository (MLSMR), which sought compounds capable of increasing the expression of the SMN protein.[7][9] Subsequent studies revealed that this compound's mechanism of action is not at the genetic level but through the post-translational stabilization of the SMN protein by directly inhibiting Mib1.[7][8]

Mechanism of Mib1 Inhibition by this compound

The inhibitory action of this compound is specific and direct. Foundational studies have elucidated that this compound functions by disrupting the interaction between Mib1 and its substrate proteins, thereby preventing the transfer of ubiquitin.

-

Specificity: this compound selectively binds to the Mib1 E3 ligase. It does not inhibit the E1 (ubiquitin-activating) or E2 (ubiquitin-conjugating) enzymes of the ubiquitination cascade.[7][10]

-

Interaction Blockade: The primary mechanism is the attenuation of the Mib1-SMN interaction.[7][10] By preventing this binding, this compound effectively blocks Mib1 from marking the SMN protein for degradation.

-

Increased Protein Stability: As a direct consequence of inhibiting ubiquitination, this compound significantly increases the stability and prolongs the half-life of the SMN protein.[7][11] Importantly, this compound achieves this without altering the mRNA expression or splicing patterns of the SMN2 gene.[7]

This targeted inhibition of a specific E3 ligase-substrate interaction represents a promising therapeutic strategy, as it avoids the broad and potentially toxic effects of general proteasome inhibition.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies of this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Description | Value(s) | Reference(s) |

| In Vitro SMN Ubiquitination | Dose-dependent inhibition of Mib1-mediated SMN ubiquitination in a reconstituted enzymatic assay. | 0.3 - 3 µM | [7][11] |

| Cellular SMN Ubiquitination | Concentration that blocked Mib1-dependent SMN ubiquitination in HEK-293T cells. | 300 nM | [7] |

| SMN Protein Half-Life | Increase in the half-life of SMN protein in cells treated with this compound compared to vehicle control. | From 3.9 hours to 18.4 hours | [7] |

| Binding Specificity | Surface Plasmon Resonance Imaging (SPRi) showed this compound binds to Mib1, but not to E1 or E2 enzymes. | Mib1-specific binding | [7][10] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Dose | T½ (Plasma) | T½ (Brain) | Brain/Plasma Ratio | Reference(s) |

| Pharmacokinetics | Oral Gavage | 30 mg/kg | 11.2 hours | 13.7 hours | 0.028 | [9] |

| Pharmacokinetics | Intraperitoneal | Not specified | 2.2 hours | 2.6 hours | Not specified | [10] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of SMA

| Parameter | Effect | Observation | Reference(s) |

| SMN Protein Levels | Increased SMN protein in key tissues. | Significant increase in brain, spinal cord, and muscle. | [7][10] |

| Motor Function | Improvement in motor skills. | Significant improvement in the righting reflex test. | [7][8][11] |

| Survival | Extended lifespan. | Significant extension of survival compared to vehicle-treated mice. | [7][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational findings. The following sections describe the core experimental protocols used to characterize the inhibition of Mib1 by this compound.

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of Mib1 on a substrate in a controlled, cell-free environment.

-

Reaction Components: Combine recombinant ubiquitin-activating enzyme (E1, e.g., UBA1), ubiquitin-conjugating enzyme (E2, e.g., UBCH5b), E3 ligase (Mib1), and the substrate (recombinant SMN protein) in an appropriate reaction buffer containing ATP.[7][11]

-

Inhibitor Treatment: Prepare parallel reactions including various concentrations of this compound (e.g., 0.3 µM to 3 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Detection: Resolve the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate (SMN). The presence of higher molecular weight bands or a smear above the unmodified substrate indicates polyubiquitination.

-

Quantification: Use densitometry to quantify the ubiquitinated SMN signal relative to the total SMN signal in each lane to determine the dose-dependent inhibitory effect of this compound.

Cell-Based Ubiquitination Assay (Co-Immunoprecipitation)

This assay validates the findings from the in vitro assay within a cellular context.

-

Cell Culture and Transfection: Culture a suitable cell line, such as HEK-293T, in standard conditions.[7] Transfect the cells with a plasmid encoding HA-tagged ubiquitin. For overexpression studies, a plasmid for myc-tagged Mib1 can also be co-transfected.[7][11]

-

Compound Treatment: Following transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).[11]

-

Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer with PMSF and N-ethylmaleimide). It is crucial to perform lysis under denaturing conditions to disrupt protein-protein interactions and isolate ubiquitinated substrates.

-

Immunoprecipitation (IP): Pre-clear the lysates with protein A/G beads. Immunoprecipitate the protein of interest (e.g., endogenous SMN) using a specific primary antibody overnight at 4°C.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect ubiquitinated SMN and with an anti-SMN antibody to confirm successful immunoprecipitation. A reduction in the HA signal in this compound-treated samples indicates inhibition of ubiquitination.[7]

Pulse-Chase Analysis for Protein Half-Life

This method measures the rate of protein degradation.

-

Cell Preparation and Treatment: Plate cells (e.g., HEK-293T) and treat with this compound or vehicle control.[11]

-

Pulse Labeling: Starve the cells in methionine/cysteine-free medium, then "pulse" them by adding medium containing ³⁵S-labeled methionine and cysteine for a short period (e.g., 30 minutes) to label newly synthesized proteins.

-

Chase: Wash the cells and replace the labeling medium with "chase" medium containing an excess of unlabeled methionine and cysteine.

-

Time Course Collection: Collect cell lysates at various time points during the chase period (e.g., 0, 2, 4, 8, 16 hours).

-

Immunoprecipitation and Detection: Immunoprecipitate the target protein (SMN) from the lysates at each time point. Resolve the immunoprecipitated proteins by SDS-PAGE and detect the radiolabeled protein by autoradiography.

-

Data Analysis: Quantify the band intensity at each time point. Plot the remaining labeled protein over time to calculate the protein's half-life (t½), which is the time it takes for 50% of the labeled protein to disappear. Compare the half-life in this compound-treated versus control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. MIB1 - Wikipedia [en.wikipedia.org]

- 2. Find My Gene [promega.com]

- 3. Structure and Function of the Mind bomb E3 ligase in the context of Notch Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The E3 ubiquitin ligase mind bomb 1 ubiquitinates and promotes the degradation of survival of motor neuron protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. smanewstoday.com [smanewstoday.com]

- 9. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JCI Insight - this compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice [insight.jci.org]

The Therapeutic Potential of ML372 in Spinal Muscular Atrophy (SMA) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neuromuscular disorder and a leading genetic cause of infant mortality.[1][2][3][4] The disease is characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. SMA is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][2][3][4][5][6] While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly leads to an unstable, truncated version.[6] Therapeutic strategies have therefore focused on increasing the levels of functional SMN protein.

ML372 is a novel small molecule that has emerged as a promising therapeutic candidate for SMA.[2][3][4][5] This technical guide provides an in-depth overview of the pre-clinical evaluation of this compound in SMA models, focusing on its mechanism of action, efficacy, and the experimental protocols used to assess its therapeutic potential.

Mechanism of Action: Inhibition of SMN Protein Ubiquitination

This compound increases SMN protein levels through a post-translational mechanism, specifically by inhibiting its degradation.[1][7][8] Unlike other SMA therapies that target SMN2 splicing or gene expression, this compound enhances the stability of the SMN protein.[7][9]

The core mechanism involves the inhibition of the E3 ubiquitin ligase, Mind Bomb 1 (Mib1).[6][7][8] Mib1 targets the SMN protein for ubiquitination, a process that marks the protein for degradation by the proteasome.[5][6][7][8] this compound blocks the interaction between Mib1 and SMN, thereby preventing its ubiquitination and subsequent degradation.[6][7] This leads to an accumulation of functional SMN protein in key tissues. This novel mechanism presents a unique therapeutic approach for SMA.[7]

Caption: Mechanism of this compound in preventing SMN protein degradation.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

Preclinical studies have demonstrated the efficacy of this compound in both cellular and animal models of SMA. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Effects of this compound on SMN Protein Levels

| Cell Type | This compound Concentration | Fold Increase in SMN Protein (Mean ± SEM) | Reference |

| SMA Patient Fibroblasts (3813) | 300 nM | 1.85 ± 0.2 | [7] |

| SMA Patient Fibroblasts (3813) | 37 nM - 1 µM | Dose-dependent increase | [5] |

Table 2: In Vivo Effects of this compound in SMNΔ7 SMA Mice

| Parameter | Treatment Group | Result | Reference |

| SMN Protein Levels | |||

| Brain | This compound | ~2-fold increase | [7][10] |

| Spinal Cord | This compound | ~2-fold increase | [7] |

| Muscle | This compound | ~2-fold increase | [7] |

| Phenotypic Improvement | |||

| Survival | This compound | 28% extension | [7] |

| Righting Reflex | This compound | Improved | [1][7][8] |

| Body Weight | This compound | Increased | [2][6] |

| Myofiber Size | This compound | Increased | [8] |

| Ventral Horn Neuron Size | This compound | Augmented | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blot Analysis for SMN Protein Quantification

This protocol is adapted from standard procedures for quantifying SMN protein levels in cell lysates and tissue homogenates.[3][11][12][13]

a. Sample Preparation:

-

Cell Culture: Treat SMA patient-derived fibroblasts with varying concentrations of this compound or vehicle control for 48 hours. Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Tissue Homogenization: Harvest brain, spinal cord, and muscle tissues from this compound-treated and vehicle-treated SMNΔ7 SMA mice. Homogenize tissues in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

b. SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (20-50 µg) onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify SMN protein levels, normalizing to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for SMN2 mRNA Expression

This protocol outlines the steps to measure SMN2 mRNA levels to confirm that this compound does not act at the transcriptional level.[10][14][15][16]

a. RNA Extraction and cDNA Synthesis:

-

Treat SMA patient fibroblasts with this compound for 48 hours.

-

Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

b. qPCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers specific for SMN2 full-length and Δ7 transcripts, and a suitable qPCR master mix (e.g., TaqMan Universal Master Mix).

-

Use a housekeeping gene (e.g., GAPDH, PGK1) as an endogenous control.[10]

-

Perform the qPCR reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

c. Data Analysis:

-

Calculate the relative expression of SMN2 mRNA using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP) for SMN-Mib1 Interaction

This protocol is designed to assess the effect of this compound on the interaction between SMN and Mib1.[17][18][19][20]

a. Cell Transfection and Lysis:

-

Co-transfect HEK-293T cells with constructs expressing HA-tagged ubiquitin and myc-tagged Mib1.

-

Treat the cells with this compound or vehicle for 48 hours.

-

Lyse the cells in a non-denaturing lysis buffer.

b. Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an antibody against endogenous SMN overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

c. Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Perform Western blotting as described above, probing for Mib1 (using an anti-myc antibody) and ubiquitinated SMN (using an anti-HA antibody).

In Vivo Administration of this compound in SMNΔ7 SMA Mice

This protocol describes the in vivo dosing and monitoring of this compound in a severe mouse model of SMA.[1][3][9][21]

a. Animal Model and Dosing:

-

Use SMNΔ7 mice, a well-established severe model of SMA.

-

Administer this compound or vehicle control via intraperitoneal injection daily from postnatal day (PND) 1 to PND 12. A typical dose is 30 mg/kg.

b. Phenotypic Assessment:

-

Survival: Monitor the lifespan of the mice daily.

-

Body Weight: Record the body weight of each pup daily.

-

Motor Function (Righting Reflex): Place the pup on its back and record the time it takes to right itself onto all four paws. Perform this test daily.

c. Tissue Collection:

-

At the end of the study, euthanize the mice and harvest tissues (brain, spinal cord, muscle) for subsequent molecular analysis (Western blot, histology).

Visualizations: Workflows and Pathways

Caption: Experimental workflow for evaluating this compound in SMA models.

Conclusion

This compound represents a promising therapeutic agent for Spinal Muscular Atrophy with a unique mechanism of action that complements existing treatment strategies. By inhibiting the Mib1-mediated ubiquitination and subsequent degradation of the SMN protein, this compound effectively increases SMN protein levels in critical tissues, leading to improved motor function and extended survival in preclinical SMA models. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound and similar compounds for the treatment of SMA. Further investigation into the long-term efficacy and safety of this compound is warranted to pave the way for potential clinical applications.

References

- 1. smanewstoday.com [smanewstoday.com]

- 2. JCI Insight - this compound blocks SMN ubiquitination and improves spinal muscular atrophy pathology in mice [insight.jci.org]

- 3. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SMN Modulator this compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The E3 ubiquitin ligase mind bomb 1 ubiquitinates and promotes the degradation of survival of motor neuron protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoubiquitination of survival motor neuron regulates its cellular localization and Cajal body integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The E3 ubiquitin ligase mind bomb 1 ubiquitinates and promotes the degradation of survival of motor neuron protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. treat-nmd.org [treat-nmd.org]

- 12. researchgate.net [researchgate.net]

- 13. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gene-quantification.com [gene-quantification.com]

- 15. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 18. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. smafoundation.org [smafoundation.org]

Methodological & Application

Application Notes and Protocols for ML372 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction